1,2-Propanediol, sodium salt

Description

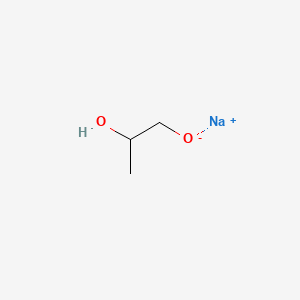

Structure

3D Structure of Parent

Properties

CAS No. |

58858-91-6 |

|---|---|

Molecular Formula |

C3H7NaO2 |

Molecular Weight |

98.08 g/mol |

IUPAC Name |

sodium;2-hydroxypropan-1-olate |

InChI |

InChI=1S/C3H7O2.Na/c1-3(5)2-4;/h3,5H,2H2,1H3;/q-1;+1 |

InChI Key |

DZCLHXSSMHLQJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C[O-])O.[Na+] |

Related CAS |

57-55-6 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 1,2 Propanediolate and Analogous Alkali Metal Alcoholates

Direct Proton Abstraction and Alkoxide Formation Routes

The most direct route to sodium 1,2-propanediolate involves the reaction of 1,2-propanediol with a highly reducing metal, such as sodium. This reaction is a classic method for the formation of alkoxides. wikipedia.org In this process, the alcohol acts as an acid, and the alkali metal serves as the reducing agent, leading to the formation of the corresponding metal alkoxide and hydrogen gas as a byproduct. wikipedia.org

The reaction of an alcohol with an alkali metal like sodium proceeds by the transfer of an electron from the metal to a hydroxyl proton, generating a hydrogen radical and the alkoxide anion. A second sodium atom then donates an electron to another hydroxyl proton, forming a second hydrogen radical. These two hydrogen radicals then combine to form a molecule of hydrogen gas.

For a diol such as 1,2-propanediol, the reaction can proceed in a stepwise manner, first forming the monosodium salt and then, under appropriate conditions, the disodium (B8443419) salt. The reactivity of the alcohol's hydroxyl group is a key factor in this reaction.

A representative reaction with a generic diol and sodium metal is illustrated below:

Step 1 (Monosalt formation): 2 R(OH)₂ + 2 Na → 2 R(OH)O⁻Na⁺ + H₂

Step 2 (Disalt formation): 2 R(OH)O⁻Na⁺ + 2 Na → 2 R(O⁻Na⁺)₂ + H₂

Factors such as reaction temperature, solvent, and the stoichiometry of the reactants influence the final product distribution between the mono- and di-alkoxide.

Synthesis through Reaction with Alkali Metal Bases

An alternative and often more controlled method for the synthesis of sodium 1,2-propanediolate involves the use of strong alkali metal bases. These bases are capable of abstracting the acidic protons from the hydroxyl groups of 1,2-propanediol. Common bases used for this purpose include sodium hydride (NaH) and sodium amide (NaNH₂).

Using Sodium Hydride (NaH):

Sodium hydride is a powerful, non-nucleophilic base that reacts with alcohols to form the corresponding sodium alkoxide and hydrogen gas. youtube.com The reaction is typically carried out in an inert aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). mdpi.com The use of sodium hydride is advantageous as the only byproduct is hydrogen gas, which can be easily removed from the reaction mixture. A study on the synthesis of alkyloxyalkanols demonstrated the reaction of various diols with sodium hydride in DMF at elevated temperatures to form the corresponding alkoxide. mdpi.com

The reaction proceeds as follows:

HOCH₂CH(OH)CH₃ + NaH → Na⁺⁻OCH₂CH(OH)CH₃ + H₂ Na⁺⁻OCH₂CH(OH)CH₃ + NaH → Na⁺⁻OCH₂CH(O⁻Na⁺)CH₃ + H₂

Using Sodium Amide (NaNH₂):

Sodium amide is another strong base that can be used for the deprotonation of alcohols. wikipedia.org It is typically used in liquid ammonia (B1221849) as a solvent. The reaction of an alcohol with sodium amide produces the sodium alkoxide and ammonia gas. wikipedia.org

The reaction is as follows:

HOCH₂CH(OH)CH₃ + NaNH₂ → Na⁺⁻OCH₂CH(OH)CH₃ + NH₃ Na⁺⁻OCH₂CH(OH)CH₃ + NaNH₂ → Na⁺⁻OCH₂CH(O⁻Na⁺)CH₃ + NH₃

The choice of base and reaction conditions can be tailored to selectively produce the mono- or disodium salt of 1,2-propanediol.

Interactive Data Table: Comparison of Alkali Metal Bases for Alkoxide Synthesis

| Base | Formula | Common Solvents | Byproducts | Key Characteristics |

| Sodium Metal | Na | Alcohol (reactant), Inert hydrocarbons | H₂ | Highly reactive, can be difficult to handle. |

| Sodium Hydride | NaH | THF, DMF | H₂ | Powerful, non-nucleophilic base; byproduct is easily removed. |

| Sodium Amide | NaNH₂ | Liquid NH₃ | NH₃ | Very strong base, often used in liquid ammonia. |

Derived Synthesis from 1,2-Propanediol Production Pathways

The synthesis of sodium 1,2-propanediolate is intrinsically linked to the production of its precursor, 1,2-propanediol. There are several major industrial pathways for the production of 1,2-propanediol. acs.orgresearchgate.net

Hydrolysis of Propylene (B89431) Oxide:

The traditional and most common method for producing 1,2-propanediol is through the hydrolysis of propylene oxide. acs.orgfossee.org This process is typically carried out at high temperatures (190-200°C) and pressures (1.8 MPa) with an excess of water to favor the formation of the monopropylene glycol. acs.orgfossee.org The reaction can be performed without a catalyst or with the use of acid or base catalysts to enhance the reaction rate. acs.orgstudy.com

Hydrogenolysis of Glycerol (B35011):

With the increasing availability of crude glycerol as a byproduct of biodiesel production, the hydrogenolysis of glycerol to 1,2-propanediol has become an attractive and more sustainable alternative. mdpi.comfigshare.com This process involves the reaction of glycerol with hydrogen over a heterogeneous catalyst, typically containing copper. mdpi.commdpi.com The reaction is generally carried out at elevated temperatures and pressures. A commercial process utilizes a copper chromite catalyst at approximately 200°C and 10 bar of hydrogen. mdpi.com This pathway involves the dehydration of glycerol to acetol, which is then hydrogenated to 1,2-propanediol. mdpi.com

Interactive Data Table: Industrial Production Pathways for 1,2-Propanediol

| Pathway | Raw Material(s) | General Conditions | Key Advantages | Key Challenges |

| Hydrolysis of Propylene Oxide | Propylene Oxide, Water | High temperature and pressure | Well-established, high-purity product. acs.org | Relies on petrochemical feedstocks, energy-intensive. researchgate.net |

| Hydrogenolysis of Glycerol | Glycerol, Hydrogen | Elevated temperature and pressure, catalyst (e.g., copper-based) | Utilizes a renewable feedstock (glycerol). mdpi.com | Requires a hydrogen source, catalyst development is ongoing. |

Chemoenzymatic and Biotechnological Approaches for Diol Precursors

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for the production of 1,2-propanediol through chemoenzymatic and biotechnological routes. figshare.comnih.gov These approaches often utilize renewable feedstocks and offer the potential for the stereoselective synthesis of chiral diols. rwth-aachen.denih.gov

Microbial Fermentation:

Various microorganisms are capable of producing 1,2-propanediol from renewable resources such as sugars. nih.gov Three main metabolic pathways have been identified for the microbial production of 1,2-propanediol. nih.gov One pathway involves the use of de-oxy sugars like fucose and rhamnose as carbon sources. nih.gov Another significant pathway starts from the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP), which is converted to methylglyoxal (B44143) and then reduced to 1,2-propanediol. nih.govgoogle.com A third pathway involves the degradation of lactic acid under anoxic conditions. nih.gov Organisms such as Thermoanaerobacterium thermosaccharolyticum have been shown to ferment a range of sugars, including glucose, xylose, and lactose, to 1,2-propanediol. researchgate.netnih.gov

Enzymatic Synthesis:

Enzymatic methods offer a high degree of selectivity, particularly for the synthesis of specific stereoisomers of 1,2-propanediol. rwth-aachen.de Chemoenzymatic strategies often combine chemical and biological steps to achieve efficient and selective transformations. For example, the stereoselective synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol (B147034) has been demonstrated through a two-step enzymatic process involving a lyase and an alcohol dehydrogenase. researchgate.netacs.org While this is a different diol, the principles can be applied to the synthesis of other chiral diols. The enzymatic reduction of hydroxyketones is another route to chiral 1,2-diols.

Interactive Data Table: Biotechnological Routes to 1,2-Propanediol

| Approach | Starting Material(s) | Key Biocatalyst(s) | Key Features |

| Microbial Fermentation | Sugars (e.g., glucose, xylose) | Bacteria (e.g., Thermoanaerobacterium thermosaccharolyticum), Engineered E. coli | Utilizes renewable feedstocks, can be engineered for specific stereoisomers. nih.govnih.gov |

| Enzymatic Synthesis | Aldehydes, Hydroxyketones | Lyases, Alcohol Dehydrogenases | High stereoselectivity, mild reaction conditions. rwth-aachen.deresearchgate.net |

Reaction Mechanisms and Chemical Reactivity of Sodium 1,2 Propanediolate

Fundamental Chemical Transformations and Reaction Kinetics

The 1,2-propanediolate anion is a strong base and a competent nucleophile. These properties dictate its fundamental chemical transformations. As a strong base, it can deprotonate a wide range of acidic compounds. As a nucleophile, it can participate in substitution and addition reactions.

The kinetics of reactions involving sodium 1,2-propanediolate are influenced by several factors, including the solvent, temperature, and the nature of the electrophile. In reactions such as the Williamson ether synthesis, where the diolate anion attacks an alkyl halide, the reaction typically follows second-order kinetics, being first order in both the diolate and the alkyl halide. The polarity of the solvent can significantly affect the reaction rate. Polar aprotic solvents are generally preferred as they solvate the cation but not the anion, thus enhancing the nucleophilicity of the diolate.

Recent research has also explored the catalytic applications of sodium salts in conjunction with 1,2-propanediol. For instance, the presence of sodium can modify the properties of catalysts used in the conversion of 1,2-propanediol to other valuable chemicals like 2-propanone. cetjournal.it In such systems, the sodium species can influence the catalyst's surface morphology and basicity, thereby affecting the reaction pathways and product selectivity. cetjournal.itmdpi.com

Coordination Chemistry of 1,2-Propanediolate as a Ligand

The 1,2-propanediolate anion is a bidentate ligand, capable of coordinating to a central metal atom through its two oxygen atoms to form a stable five-membered chelate ring. libretexts.orgfiveable.melibretexts.orglumenlearning.comlibretexts.orgyoutube.comuniba.skyoutube.com This chelating ability makes it a versatile ligand in coordination chemistry, forming complexes with a wide range of metals.

1,2-Propanediolate forms stable complexes with numerous transition metals and main group elements. researchgate.net The coordination can result in various geometries depending on the metal's coordination number and electronic configuration. Common geometries for coordination compounds include tetrahedral, square planar, and octahedral. libretexts.orglumenlearning.com

With transition metals, the d-orbitals of the metal interact with the lone pairs of the oxygen atoms of the diolate ligand. These interactions can lead to the formation of colored complexes, a characteristic feature of many transition metal compounds. libretexts.orglumenlearning.com The nature of the metal-ligand bond can range from predominantly ionic to more covalent, depending on the electronegativity of the metal and the ligand.

Complexes with main group elements are also well-known. For instance, with aluminum, it can form aluminate complexes. The coordination chemistry with main group elements is often governed by the desire of the central atom to achieve a stable electron configuration, typically an octet.

Table 1: Examples of Metal Complexes with Diolate Ligands

| Metal Ion | Typical Coordination Number | Geometry |

| Cu(II) | 4, 6 | Square Planar, Octahedral |

| Fe(III) | 6 | Octahedral |

| Zn(II) | 4 | Tetrahedral |

| Al(III) | 4, 6 | Tetrahedral, Octahedral |

The formation of stereoisomers is a key aspect of the coordination chemistry of chiral ligands. mdpi.com In octahedral complexes with three bidentate ligands, such as tris(1,2-propanediolato)metal complexes, the arrangement of the ligands around the metal center can result in Δ (delta) and Λ (lambda) isomers, which are non-superimposable mirror images of each other. The specific stereoisomer formed can be influenced by the chirality of the 1,2-propanediolate ligand.

Role in Organic Synthesis as a Reagent or Intermediate

Sodium 1,2-propanediolate serves as a useful reagent and intermediate in organic synthesis. Its basic and nucleophilic properties are exploited in various transformations.

As a base, it can be used to promote elimination reactions or to deprotonate substrates to generate reactive carbanions. As a dinucleophile, it can react with dielectrophiles to form heterocyclic compounds. For example, reaction with a 1,2-dihalide could, in principle, lead to the formation of a dioxane derivative.

A significant application of alkoxides, in general, is in the Williamson ether synthesis to form ethers. Sodium 1,2-propanediolate can be used to introduce a 2-hydroxypropoxy group onto a molecule by reacting with an appropriate alkyl halide.

Furthermore, metal alkoxides, including diolates, are used as catalysts or initiators in polymerization reactions. For example, zinc complexes with diolate ligands have been investigated for the stereoselective ring-opening polymerization of lactide to produce biodegradable polyesters. mdpi.com

Physicochemical Interactions in Solution Phase Systems

The behavior of sodium 1,2-propanediolate in solution is governed by ion-solvent and ion-ion interactions. In polar protic solvents like water or alcohols, the diolate anion is a strong base and will readily abstract a proton from the solvent to form 1,2-propanediol and the corresponding alkoxide or hydroxide (B78521).

In polar aprotic solvents, where it is more stable, it exists as an ion pair with the sodium cation. The degree of ion pairing versus dissociation depends on the solvent's dielectric constant and its ability to solvate ions.

Studies on the effect of 1,2-propanediol on the micellar properties of surfactants like sodium dodecyl sulfate (SDS) have shown that the diol can influence the critical micelle concentration (c.m.c.). mdpi.com The presence of 1,2-propanediol, a polar solvent, can decrease the cohesivity of water and reduce the dielectric constant of the aqueous phase, which in turn affects the aggregation of surfactant molecules. mdpi.com These studies provide insight into the types of intermolecular interactions, such as hydrogen bonding and hydrophobic effects, that occur in solutions containing diols and their salts. mdpi.com

Spectroscopic and Structural Characterization of Sodium 1,2 Propanediolate and Its Complexes

Advanced Spectroscopic Techniques for Molecular Elucidation

The molecular structure and bonding within sodium 1,2-propanediolate can be effectively probed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific experimental spectra for the isolated sodium salt are not widely published, the expected spectral features can be inferred from the well-documented spectra of 1,2-propanediol and the fundamental principles of coordination chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and chemical environment of atoms in a molecule. In the case of 1,2-propanediol, the ¹H NMR spectrum exhibits distinct signals for the protons on the methyl group (CH₃), the methine group (CH), and the methylene (B1212753) group (CH₂), as well as the hydroxyl protons. The chemical shifts and coupling patterns of these protons provide detailed information about the molecule's structure.

Upon formation of the sodium salt, 1,2-propanediolate, significant changes in the NMR spectra are anticipated. The deprotonation of one or both hydroxyl groups to form the alkoxide(s) would lead to the disappearance of the hydroxyl proton signals. Furthermore, the coordination of the sodium ion to the oxygen atoms would induce a downfield shift in the signals of the adjacent protons (CH, CH₂) and carbon atoms due to the deshielding effect of the metal cation. The magnitude of this shift would be dependent on the coordination mode and the solvent used.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Group | 1,2-Propanediol (in D₂O) | Predicted Sodium 1,2-Propanediolate |

| CH₃ | ~1.1 ppm (doublet) | Shifted slightly downfield |

| CH₂ | ~3.3-3.5 ppm (multiplet) | Shifted downfield |

| CH | ~3.8 ppm (multiplet) | Shifted downfield |

| OH | Variable (disappears in D₂O) | Signal absent |

Note: Predicted shifts are qualitative and would vary based on solvent and concentration.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules. The IR spectrum of 1,2-propanediol is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups, broadened by hydrogen bonding. Other characteristic peaks include C-H stretching vibrations (around 2850-3000 cm⁻¹) and C-O stretching vibrations (around 1000-1100 cm⁻¹).

The formation of sodium 1,2-propanediolate would result in the disappearance of the broad O-H stretching band. The C-O stretching vibration is expected to shift to a lower frequency (red shift) upon coordination of the sodium ion, reflecting a weakening of the C-O bond. The precise position and intensity of these bands would provide insight into the coordination strength and geometry.

Interactive Data Table: Key IR Vibrational Frequencies

| Vibrational Mode | 1,2-Propanediol (cm⁻¹) | Predicted Sodium 1,2-Propanediolate (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Absent |

| C-H Stretch | 2850-3000 | Largely unchanged |

| C-O Stretch | ~1050 | Shifted to lower frequency |

X-ray Crystallography and Solid-State Structural Determinations

Alkali metal ions, such as Na⁺, are hard Lewis acids and exhibit a strong affinity for hard Lewis bases like the oxygen atoms of alkoxides. In the solid state, sodium 1,2-propanediolate is expected to form a coordination polymer. The sodium ions would likely be coordinated by multiple oxygen atoms from neighboring 1,2-propanediolate ligands, leading to an extended lattice structure. The coordination number of the sodium ion can vary, but values of 4, 5, or 6 are common, resulting in tetrahedral, square pyramidal, or octahedral geometries, respectively.

The 1,2-propanediolate ligand can act as a chelating and/or a bridging ligand. As a chelating ligand, both oxygen atoms of a single propanediolate molecule would bind to the same sodium ion, forming a stable five-membered ring. As a bridging ligand, the oxygen atoms would coordinate to different sodium ions, linking them together to build the polymeric network. The actual structure is likely to involve a combination of both chelating and bridging modes.

Interactive Data Table: Plausible Crystallographic Parameters for a Hypothetical Sodium 1,2-Propanediolate Complex

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Coordination Geometry of Na⁺ | Distorted Octahedral |

| Na-O Bond Lengths | 2.3 - 2.6 Å |

| Ligand Coordination Mode | Chelating and Bridging |

Note: These are hypothetical values based on known structures of similar sodium alkoxide complexes.

Conformational Analysis and Hydrogen Bonding Networks

The flexibility of the 1,2-propanediol backbone allows for the existence of several conformational isomers (conformers). The relative stability of these conformers is determined by a balance of steric interactions and intramolecular hydrogen bonding. In the free diol, conformers that allow for an intramolecular hydrogen bond between the two hydroxyl groups are generally favored.

Upon deprotonation and formation of the sodium salt, the conformational landscape is significantly altered. The strong ionic interactions between the sodium cations and the alkoxide oxygen atoms will dominate the conformational preferences in the solid state. The conformation of the 1,2-propanediolate ligand within the crystal lattice will be dictated by the need to achieve an optimal coordination environment around the sodium ions, which may not correspond to the lowest energy conformation of the isolated ligand.

Computational and Theoretical Chemistry Studies on Sodium 1,2 Propanediolate Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of molecules. For sodium 1,2-propanediolate, these calculations would provide fundamental insights into its geometry, charge distribution, and stability.

Detailed first-principles calculations have been successfully used to investigate the electronic and magnetic properties of various alkali metal compounds. researchgate.net For sodium 1,2-propanediolate, DFT calculations would likely be used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles. The results of such calculations would reveal the three-dimensional arrangement of the atoms and the conformation of the propanediol (B1597323) backbone in the presence of the sodium ion.

Furthermore, quantum chemical calculations can determine the energetics of the system. The formation enthalpy and cohesive energy could be calculated to assess the thermodynamic stability of the compound. mdpi.com By mapping the potential energy surface, it would also be possible to identify different stable conformers and the energy barriers between them.

Below is a hypothetical data table summarizing the types of parameters that would be obtained from DFT calculations on sodium 1,2-propanediolate, with illustrative values based on general knowledge of similar alkoxides.

| Calculated Property | Illustrative Value | Significance |

|---|---|---|

| Optimized Na-O Bond Length | ~2.2 - 2.4 Å | Characterizes the ionic interaction between sodium and oxygen. |

| NBO Charge on Sodium | +0.9 to +1.0 e | Indicates a high degree of charge separation. |

| NBO Charge on Oxygen | -0.8 to -0.9 e | Shows the localization of negative charge on the oxygen atoms. |

| Dipole Moment | ~7 - 9 D | Reflects the high polarity of the molecule. |

| Formation Enthalpy | Exothermic | Indicates thermodynamic stability relative to constituent elements. |

Molecular Dynamics Simulations of Solution and Interface Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules in condensed phases, such as in solution or at interfaces. nih.gov For sodium 1,2-propanediolate, MD simulations would be crucial for understanding its interactions with solvents and its behavior in complex environments. mdpi.comresearchgate.net

In an aqueous solution, MD simulations can reveal the solvation structure around the sodium cation and the propanediolate anion. The simulations would track the positions and movements of all atoms over time, allowing for the calculation of properties such as radial distribution functions (RDFs). nih.gov The RDFs would show the probability of finding water molecules at a certain distance from the sodium ion and from different parts of the propanediolate anion, providing a detailed picture of the hydration shells. ucl.ac.uk

The diffusion coefficients of the sodium and propanediolate ions in solution can also be calculated from MD simulations. researchgate.net This information is important for understanding the transport properties of the salt in a given solvent. The simulations can also provide insights into the influence of the solute on the structure and dynamics of the solvent itself, such as changes in the hydrogen-bonding network of water. mdpi.com

At interfaces, such as an oil-water interface, MD simulations can be used to study the orientation and distribution of sodium 1,2-propanediolate. mdpi.com These simulations would show whether the propanediolate anion preferentially orients its hydrophilic hydroxyl group and charged oxygen towards the aqueous phase and its hydrophobic methyl group towards the oil phase. This information is critical for applications where sodium 1,2-propanediolate might act as a surfactant or emulsifier.

The following interactive table summarizes key parameters that can be obtained from MD simulations of sodium 1,2-propanediolate in an aqueous solution.

| Simulation Parameter | Information Gained |

|---|---|

| Na+-Water Radial Distribution Function | Structure and size of the hydration shell around the sodium ion. |

| Propanediolate-Water RDFs | Hydration structure around the different functional groups of the anion. |

| Mean Squared Displacement | Calculation of diffusion coefficients for the ions. |

| Solvent Accessible Surface Area | Characterization of the exposure of different parts of the molecule to the solvent. |

| Orientational Analysis at Interfaces | Preferred orientation of the molecule at the interface between two phases. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. For sodium 1,2-propanediolate, computational studies could be employed to investigate its role in various reactions, such as nucleophilic substitution or catalysis.

For instance, in a reaction where the propanediolate anion acts as a nucleophile, computational modeling can be used to map out the potential energy surface of the reaction. libretexts.org This would involve identifying the structures of the reactants, products, and any intermediates, as well as the transition state connecting them. The activation energy for the reaction can then be calculated, which is a key determinant of the reaction rate. researchgate.net

Computational studies on the reactions of other alcohols and diols have demonstrated the utility of this approach. ornl.gov For example, in the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide, computational modeling can clarify the SN2 reaction mechanism and predict the reaction barriers. libretexts.org Similarly, the role of sodium 1,2-propanediolate in condensation or polymerization reactions could be investigated.

The influence of the solvent on the reaction mechanism can also be studied using computational models that incorporate explicit solvent molecules or implicit continuum solvent models. This would provide a more realistic description of the reaction environment and its effect on the energetics of the reaction pathway.

Structure-Property Relationship Predictions

Predicting the properties of a chemical compound based on its structure is a central goal of computational chemistry. For sodium 1,2-propanediolate, various structure-property relationships can be investigated using computational methods.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. drugdesign.orgresearchgate.netnih.govmdpi.com While developing a QSAR/QSPR model would require data for a series of related compounds, computational chemistry can be used to generate the necessary molecular descriptors for such a model.

For sodium 1,2-propanediolate and related alkoxides, a QSPR study could be conducted to predict properties such as boiling point, viscosity, or solubility based on calculated descriptors like molecular weight, polar surface area, and various electronic and topological indices. researchgate.net

Furthermore, computational methods can be used to predict spectroscopic properties. For example, the infrared (IR) spectrum of sodium 1,2-propanediolate can be calculated from the vibrational frequencies obtained through quantum chemical calculations. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the compound.

The following table lists some of the properties that could be predicted for sodium 1,2-propanediolate using computational structure-property relationship models.

| Property to be Predicted | Computational Approach | Relevant Molecular Descriptors |

|---|---|---|

| Solubility in different solvents | QSPR | LogP, Polar Surface Area, Dipole Moment |

| Viscosity | QSPR | Molecular Volume, Shape Indices |

| Infrared Spectrum | DFT (Vibrational Analysis) | Calculated Vibrational Frequencies |

| NMR Chemical Shifts | DFT (Magnetic Properties) | Calculated Nuclear Shielding Tensors |

Analytical Methodologies for Sodium 1,2 Propanediolate Detection and Quantification

Spectrophotometric and Atomic Spectroscopic Approaches for Sodium Content

Spectrophotometric and atomic spectroscopic methods are powerful tools for determining the elemental composition of a sample, making them well-suited for quantifying the sodium content in sodium 1,2-propanediolate.

Atomic Absorption Spectrophotometry (AAS) and Atomic Emission Spectrophotometry (AES) are two of the most common techniques for elemental analysis. pdx.edu In AAS, a sample containing sodium 1,2-propanediolate is atomized, typically in a flame, and the amount of light absorbed by the ground-state sodium atoms at a characteristic wavelength is measured. researchgate.netlibretexts.org The concentration of sodium is proportional to the absorbance. AES, on the other hand, measures the light emitted by excited sodium atoms in a high-temperature source like a flame or plasma. researchgate.netlibretexts.org The intensity of the emitted light at specific wavelengths (e.g., 589.0 nm and 589.6 nm for sodium) is directly related to the concentration of sodium in the sample. pdx.edulibretexts.orglibretexts.org

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) , also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), offers higher sensitivity and fewer chemical interferences compared to flame-based techniques. researchgate.net In ICP-AES, the sample is introduced into an argon plasma, which excites the sodium atoms to higher energy levels. As they return to their ground state, they emit light at characteristic wavelengths, which is then detected and quantified.

A key consideration for these methods is the sample preparation. The organic matrix of 1,2-propanediol may need to be addressed to prevent interference. This can be achieved through dilution with a suitable solvent or through digestion to break down the organic components.

Table 1: Comparison of Atomic Spectroscopy Methods for Sodium Analysis

| Feature | Flame AAS | Flame AES | ICP-AES |

| Principle | Absorption of light by ground-state atoms | Emission of light by excited atoms | Emission of light by excited atoms in a plasma source |

| Sensitivity | Good | Good | Excellent |

| Interferences | Chemical and spectral | Spectral | Minimal chemical interferences |

| Sample Throughput | Moderate | Moderate | High |

| Cost | Lower | Lower | Higher |

Chromatographic Separation and Identification Techniques

Chromatographic techniques are essential for separating sodium 1,2-propanediolate from other components in a mixture and for its identification.

Ion-exchange chromatography (IEC) is a primary method for separating ionic species. In the context of sodium 1,2-propanediolate, a cation-exchange resin can be used to retain the sodium ions. nih.govresearchgate.netbibliotekanauki.pl The sample is introduced into a column packed with a stationary phase containing negatively charged functional groups. The positively charged sodium ions are attracted to and temporarily held by the stationary phase. By changing the composition of the mobile phase, typically by increasing its ionic strength or altering its pH, the sodium ions can be eluted from the column and subsequently detected. The 1,2-propanediol moiety, being neutral, would likely elute more quickly.

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for the analysis of the 1,2-propanediol component. While direct analysis of the sodium salt can be challenging, derivatization of the diol can make it more amenable to separation and detection by techniques such as reversed-phase chromatography. mtak.hu The identification of the separated components is often achieved using detectors like a refractive index detector (RID) or by coupling the HPLC system to a mass spectrometer (LC-MS). nih.gov

Gas Chromatography (GC) is another viable technique for the analysis of the 1,2-propanediol component after appropriate sample preparation. The sodium salt itself is not volatile and therefore not directly suitable for GC analysis. However, the 1,2-propanediol can be released from the salt by acidification and then extracted into a suitable solvent for GC analysis. oiv.int Derivatization may also be employed to improve the volatility and chromatographic behavior of the propanediol (B1597323). Detection is typically performed using a flame ionization detector (FID) or a mass spectrometer (MS).

Advanced Electrochemical and Titrimetric Analysis

Electrochemical and titrimetric methods offer alternative approaches for the quantification of sodium 1,2-propanediolate, often with the advantages of simplicity and cost-effectiveness.

Potentiometry with Ion-Selective Electrodes (ISEs) is a direct electrochemical method for determining the concentration of specific ions in a solution. nih.gov A sodium-selective electrode can be used to measure the potential difference between the ISE and a reference electrode, which is proportional to the logarithm of the sodium ion activity in the sample. This method is rapid and can be performed with minimal sample preparation. nih.gov

Titrimetric methods , such as acid-base titration, can be used to determine the concentration of the propanediolate anion. Since the propanediolate is the conjugate base of 1,2-propanediol, it can be titrated with a standard solution of a strong acid. wikipedia.org The endpoint of the titration can be detected using a pH indicator or by monitoring the pH change with a pH meter. Another approach is the Volhard method , an indirect titrimetric method for determining the chloride content, which can be adapted to determine the sodium content if it is present as sodium chloride after a suitable sample treatment. usda.gov

Thermometric titration is a technique that measures the temperature change during a titration to determine the endpoint. The reaction between sodium ions and a suitable precipitating agent is often exothermic, and the resulting temperature change can be monitored to quantify the sodium content. metrohm.com

Sample Preparation Strategies for Complex Matrices

The accuracy and reliability of any analytical method heavily depend on the sample preparation. For sodium 1,2-propanediolate in complex matrices, appropriate sample preparation is crucial to remove interfering substances and to bring the analyte into a form suitable for analysis.

Dilution is the simplest form of sample preparation, where the sample is diluted with a suitable solvent to reduce the concentration of the analyte and the matrix components to a level that is within the working range of the analytical instrument. drawellanalytical.comaelabgroup.com

Digestion techniques, such as wet digestion with strong acids or dry ashing, are used to decompose the organic matrix, leaving the inorganic components, including sodium, for analysis by atomic spectroscopy. researchgate.net The choice of digestion method depends on the nature of the matrix and the subsequent analytical technique.

Matrix Removal techniques may be necessary when the matrix components interfere with the analysis. For example, ion-exchange resins can be used to selectively remove interfering ions from the sample before analysis. aelabgroup.com

Extraction methods can be employed to separate the 1,2-propanediol from the sample matrix. Liquid-liquid extraction or solid-phase extraction can be used to isolate the propanediol, which can then be analyzed by chromatographic methods.

Table 2: Summary of Analytical Methodologies

| Analytical Technique | Principle | Target Analyte | Key Considerations |

| Atomic Absorption/Emission Spectrophotometry | Absorption or emission of light by sodium atoms | Sodium | Requires atomization of the sample; potential for matrix interference. |

| Ion-Exchange Chromatography | Separation based on ionic interactions | Sodium ion | Requires a suitable ion-exchange column and mobile phase. |

| High-Performance Liquid Chromatography | Separation based on partitioning between mobile and stationary phases | 1,2-Propanediol | May require derivatization for enhanced detection. |

| Gas Chromatography | Separation of volatile compounds | 1,2-Propanediol | Requires volatilization of the analyte, often after derivatization. |

| Potentiometry (ISE) | Measurement of ion activity using a selective electrode | Sodium ion | Rapid and direct measurement; electrode calibration is crucial. |

| Titrimetry | Measurement of the volume of a reagent required to react with the analyte | Propanediolate anion or Sodium ion | Simple and cost-effective; endpoint detection is critical. |

Applications of Sodium 1,2 Propanediolate in Materials Science and Industrial Processes

Polymer and Copolymer Synthesis Incorporating Propanediolate Units

The incorporation of 1,2-propanediolate units into polymer backbones can impart desirable properties such as flexibility, hydrophilicity, and biodegradability. Sodium 1,2-propanediolate can theoretically act as a key reagent in several polymerization mechanisms, most notably in anionic ring-opening polymerization (ROP).

In anionic ROP, a nucleophilic initiator attacks a cyclic monomer, leading to the opening of the ring and the formation of a propagating anionic center. Sodium 1,2-propanediolate, as a sodium alkoxide, can serve as such an initiator. For instance, in the synthesis of polyethers, the propanediolate anion could initiate the polymerization of epoxides like ethylene (B1197577) oxide or propylene (B89431) oxide. The initiation step would involve the nucleophilic attack of the alkoxide on the epoxide ring, followed by sequential addition of monomer units to the growing polymer chain. Each propagation step regenerates an alkoxide at the chain end, allowing for the formation of long polymer chains. This process, in the absence of terminating agents, can proceed as a living polymerization, offering excellent control over molecular weight and architecture.

Similarly, sodium 1,2-propanediolate could be employed in the ROP of cyclic esters, such as ε-caprolactone or lactide, to produce polyesters. The alkoxide would initiate polymerization by attacking the carbonyl group of the ester, leading to ring opening and the formation of a propagating alkoxide species. The resulting polyesters would incorporate the 1,2-propanediolate unit at one end of the chain.

In the realm of condensation polymers like polyesters and polyurethanes, 1,2-propanediol is a commonly used monomer. While the diol itself is the typical building block, the use of its sodium salt could be envisaged in specific synthetic strategies, for example, to promote certain side reactions or to modify catalyst activity.

Below is a table illustrating the potential role of sodium 1,2-propanediolate as an initiator in the ring-opening polymerization of different cyclic monomers.

| Monomer Class | Example Monomer | Potential Polymer Product | Role of Sodium 1,2-Propanediolate |

| Epoxides | Ethylene Oxide | Poly(ethylene glycol) derivative | Anionic Initiator |

| Cyclic Esters | ε-Caprolactone | Polycaprolactone derivative | Anionic Initiator |

| Lactides | L-Lactide | Poly(lactic acid) derivative | Anionic Initiator |

Precursor in Metal-Organic Frameworks and Inorganic Material Fabrication

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The synthesis of sodium-based MOFs is an area of growing interest due to the low cost and abundance of sodium. In the solvothermal synthesis of MOFs, a sodium salt is typically reacted with a multitopic organic linker. Sodium 1,2-propanediolate could serve as the sodium source, with the propanediolate moiety potentially acting as a ligand or being displaced during the framework's self-assembly. The presence of the diol could also influence the solvent environment and potentially template the formation of specific framework topologies.

In the fabrication of inorganic materials like zeolites, sodium salts are crucial components of the synthesis gel, often influencing the final structure and properties of the crystalline aluminosilicate. Zeolites are typically synthesized under hydrothermal conditions from sources of silica, alumina, and an alkali metal, commonly sodium. Sodium 1,2-propanediolate could be used as the source of sodium cations. The organic diol component might also act as a structure-directing agent (SDA), influencing the pore size and connectivity of the resulting zeolite, although this role is more commonly played by quaternary ammonium (B1175870) cations.

The sol-gel process is another versatile method for fabricating inorganic materials, involving the hydrolysis and condensation of molecular precursors, typically metal alkoxides. While silicon or transition metal alkoxides are the primary precursors, sodium 1,2-propanediolate could be introduced into the sol to incorporate sodium into the final glass or ceramic material. This would be a way to synthesize sodium-containing mixed oxides with a high degree of homogeneity at the molecular level.

The table below summarizes the potential applications of sodium 1,2-propanediolate in the synthesis of various materials.

| Material Class | Synthesis Method | Potential Role of Sodium 1,2-Propanediolate |

| Metal-Organic Frameworks | Solvothermal/Hydrothermal | Sodium source, potential ligand or template |

| Zeolites | Hydrothermal Synthesis | Sodium source, potential structure-directing agent |

| Mixed-Oxide Ceramics | Sol-Gel Process | Sodium precursor for doping or composition control |

Catalysis and Process Engineering Applications

Sodium 1,2-propanediolate is a basic compound due to the alkoxide functionality and can therefore function as a base catalyst in various organic reactions. Its basicity would be comparable to other sodium alkoxides like sodium methoxide (B1231860) or sodium ethoxide, which are widely used in industrial processes.

One potential application is in transesterification reactions, such as the production of biodiesel. In this process, triglycerides are reacted with a short-chain alcohol (like methanol (B129727) or ethanol) in the presence of a catalyst to produce fatty acid alkyl esters (biodiesel) and glycerol (B35011). Strong bases are effective catalysts for this reaction, and sodium 1,2-propanediolate could serve this purpose.

In process engineering, the presence of sodium ions in catalysts can significantly influence their activity and selectivity. For instance, in the catalytic conversion of 1,2-propanediol itself, the addition of sodium to metal-based catalysts has been shown to modify the catalyst's properties and favor certain reaction pathways, such as dehydration. While not the catalyst itself, this demonstrates the importance of sodium in tuning catalytic processes involving diols. Supported alkali metal salts have also been investigated as catalysts for the conversion of 1,2-propanediol to propylene oxide, where the basicity of the catalyst is a key parameter.

The following table outlines some of the catalytic reactions where sodium 1,2-propanediolate could potentially be employed as a base catalyst.

| Reaction Type | Example | Role of Sodium 1,2-Propanediolate |

| Transesterification | Biodiesel Production | Base Catalyst |

| Condensation Reactions | Aldol Condensation | Base Catalyst |

| Isomerization | Glucose to Fructose | Base Catalyst |

| Dehydrohalogenation | Elimination Reactions | Base Catalyst |

Surfactant and Interface Modification in Industrial Formulations

Surfactants are amphiphilic molecules that reduce surface tension and are used in a wide range of industrial formulations, including detergents, emulsifiers, and foaming agents. The structure of 1,2-propanediol, with a short two-carbon chain and two hydroxyl groups, makes it very hydrophilic. Its sodium salt, sodium 1,2-propanediolate, would be even more polar. Due to its very short and non-polar "tail," it is not expected to behave as a conventional surfactant with a distinct hydrophobic-hydrophilic balance and the ability to form micelles.

However, it could play a role in modifying the properties of interfaces in industrial formulations. In aqueous solutions, ions are known to affect the structure of water and the surface tension. The presence of sodium 1,2-propanediolate would increase the ionic strength of a solution. It might also participate in modifying the interface between different phases, for example, by adsorbing at a solid-liquid or liquid-liquid interface, thereby altering the interfacial energy.

In formulations containing other surfactants, 1,2-propanediol (the parent diol) is known to act as a co-solvent and can influence the critical micelle concentration (CMC) and the stability of emulsions. The sodium salt could have a more pronounced effect due to its ionic nature. It could potentially be used in specialized formulations where mild interfacial modification is required without the introduction of a traditional surfactant.

The table below summarizes the potential effects of sodium 1,2-propanediolate on interfacial properties.

| Application Area | Potential Function | Mechanism |

| Emulsion Formulations | Co-stabilizer | Altering interfacial tension and solvent properties |

| Industrial Cleaning | Component of cleaning solution | Aiding in wetting and surface modification |

| Material Processing | Dispersion aid | Modifying particle-liquid interfaces |

Environmental Fate and Green Chemistry Considerations for 1,2 Propanediol, Sodium Salt

Environmental Degradation Pathways and Persistence

The environmental fate of 1,2-Propanediol, sodium salt, is dictated by the behavior of its constituent parts in the environment. Upon release into an aqueous medium, it is expected to dissociate. The 1,2-Propanediol component is known to be inherently biodegradable. nih.govresearchgate.net The sodium cation, being an elemental ion, does not degrade but rather becomes part of the local geochemical cycle. pca.state.mn.us

Degradation of 1,2-Propanediol: Microbial degradation is the primary pathway for the removal of 1,2-Propanediol from the environment. Various microorganisms in soil and water can utilize it as a carbon source. The degradation can proceed through different metabolic pathways depending on the environmental conditions, such as the presence or absence of oxygen.

Aerobic Degradation: In the presence of oxygen, microorganisms can mineralize 1,2-Propanediol to carbon dioxide and water.

Anaerobic/Fermentative Degradation: Under anaerobic conditions, the degradation pathway begins with the conversion of 1,2-Propanediol to propionaldehyde. researchgate.net This intermediate can then be further metabolized. In fermentative processes, this pathway can provide a source of ATP and reducing power (NADH) for the microorganisms. researchgate.net

The persistence of the organic portion of the compound is generally low due to its biodegradability. nih.govresearchgate.net However, the persistence of the sodium ion is high, as it is a stable, soluble ion that can be transported through soil and water systems. pca.state.mn.us Elevated concentrations of sodium and associated anions like chloride (often present from the manufacturing process or environmental context) can lead to freshwater salinization, which can mobilize other pollutants and negatively impact aquatic life and water quality. epa.govresearchgate.net

Table 1: Environmental Degradation Pathways for the 1,2-Propanediol Moiety

| Condition | Pathway | Initial Step | End Products (Complete Mineralization) | Reference |

| Aerobic | Microbial Oxidation | Oxidation of hydroxyl groups | Carbon Dioxide (CO2), Water (H2O) | nih.govresearchgate.net |

| Anaerobic | Fermentation | Conversion to Propionaldehyde | ATP, NADH, Propionyl-CoA | researchgate.net |

Byproduct Management and Waste Minimization in Production

The production of 1,2-Propanediol, the precursor to its sodium salt, can generate significant byproducts, the nature and volume of which depend on the synthesis route.

Traditional Chlorohydrin Process: This historical and still common method involves reacting propylene (B89431) with an aqueous solution of chlorine to form chlorohydrin isomers. acs.org This intermediate is then de-chlorinated using a base like sodium hydroxide (B78521) (NaOH), yielding propylene oxide and sodium chloride (NaCl) as a major byproduct. acs.org The propylene oxide is subsequently hydrolyzed to 1,2-Propanediol. Managing the large quantities of salt-containing wastewater is a primary environmental challenge of this route.

Glycerol (B35011) Hydrogenolysis: A more sustainable approach utilizes glycerol, a byproduct of biodiesel production. mdpi.com In this process, glycerol is catalytically converted to 1,2-Propanediol. However, this reaction can produce a range of byproducts, including:

Ethylene (B1197577) glycol acs.org

1-Propanol and 2-Propanol mdpi.com

Acrolein researchgate.net

Water, CO2, and hydrogen acs.org

Waste minimization strategies focus on developing highly selective catalysts that favor the formation of 1,2-Propanediol over side products. acs.org For instance, increasing the pH by adding NaOH can reduce the formation of ethylene glycol. acs.org Furthermore, crude glycerol from biodiesel production contains impurities like salts, esters, and alcohols, which must be removed before its use, adding a purification step to the process. mdpi.comresearchgate.net

Table 2: Major Byproducts in Different 1,2-Propanediol Production Routes

| Production Route | Feedstock | Major Byproducts | Management/Minimization Strategy | Reference |

| Chlorohydrin Process | Propylene, Chlorine, Base | Sodium or Calcium Chloride | Wastewater treatment | acs.org |

| Glycerol Hydrogenolysis | Glycerol | Ethylene glycol, 1,3-Propanediol, Propanols, Water | Catalyst optimization, pH control, Feedstock purification | acs.orgmdpi.com |

Life Cycle Assessment of Manufacturing and Usage

Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal ("cradle-to-gate" or "cradle-to-grave"). genomatica.com LCAs for 1,2-Propanediol consistently show that bio-based production routes offer significant environmental advantages over traditional petrochemical methods.

A cradle-to-gate LCA comparing petroleum-based and bio-based (from glycerol) routes for propanediols highlights key differences in environmental hotspots. researchgate.net For petroleum-based routes, the primary impacts are associated with fossil fuel consumption and greenhouse gas emissions. For bio-based routes, while the carbon footprint from fossil fuels is lower, factors like steam and cooling water consumption during distillation and the sourcing of the glycerol feedstock become critical environmental hotspots. researchgate.net

Studies have shown that manufacturing propanediol (B1597323) from renewable sources can significantly reduce non-renewable energy use and greenhouse gas emissions compared to petrochemical processes. For example, one analysis found that a bio-based process could lower the global warming potential by over 100% and the demand for non-renewable energy by 85% relative to a conventional petroleum-based alternative for a similar glycol. genomatica.com Another study on bio-based 1,3-propanediol indicated that approximately 70% of the nonrenewable energy used in the process was for the purification of the final product from the fermentation broth. researchgate.net This suggests that improvements in downstream processing and energy integration are crucial for enhancing the sustainability of bio-based routes. researchgate.netresearchgate.net

Table 3: Comparative LCA Metrics for Glycol Production (Illustrative)

| Impact Category | Petroleum-Based Process | Bio-Based Process (e.g., from Glycerol) | Potential Reduction | Reference |

| Global Warming Potential | High | Significantly Lower | ~50-100% | genomatica.com |

| Non-Renewable Energy Use | High | Significantly Lower | ~40-85% | genomatica.comresearchgate.net |

| Key Hotspots | Fossil feedstock extraction and processing | Feedstock sourcing, Steam/Energy for distillation | - | researchgate.net |

Development of Sustainable Synthesis Routes

The increasing demand for sustainable chemical production has driven significant research into green synthesis routes for 1,2-Propanediol, moving away from fossil fuel-based feedstocks. acs.orgresearchgate.net

From Glycerol: The most prominent sustainable pathway is the hydrogenolysis of glycerol. mdpi.com Glycerol is an abundant and relatively inexpensive byproduct of the biodiesel industry, making its conversion into value-added chemicals like 1,2-Propanediol a prime example of a biorefinery concept. mdpi.comresearchgate.net This process involves the catalytic removal of a hydroxyl group from glycerol. Research efforts are focused on:

Catalyst Development: Creating efficient, chromium-free, and reusable catalysts to improve selectivity and yield. researchgate.net

In-situ Hydrogen Generation: Developing processes like aqueous phase reforming (APR) where hydrogen is generated from the glycerol feedstock itself, eliminating the need for an external, high-pressure hydrogen supply. mdpi.com

From Sugars and Carbohydrates: Another renewable route involves the fermentation or catalytic conversion of sugars (like glucose) and sugar alcohols (like sorbitol). acs.orgmdpi.com Biotechnological methods using microorganisms or enzymes can convert these renewable feedstocks into 1,2-Propanediol. acs.org While this research is less advanced than glycerol hydrogenolysis, it represents a promising pathway that utilizes different renewable resources. acs.org

One-Step Processes: Innovations also include the development of one-step processes that reduce energy consumption and eliminate complex intermediate steps. For example, a patented process describes the direct synthesis of 1,2-Propanediol from propylene using a specific catalyst, where propylene is oxidized and the resulting intermediate is hydrated in a single step. acs.org These integrated processes align with the principles of green chemistry by improving efficiency and reducing waste. vapourtec.com

Table 4: Overview of Sustainable Synthesis Routes for 1,2-Propanediol

| Route | Feedstock | Key Technology | Advantages | Challenges | Reference |

| Glycerol Hydrogenolysis | Crude Glycerol | Heterogeneous Catalysis | Utilizes waste stream, reduces reliance on fossil fuels | Byproduct formation, catalyst stability, feedstock purity | acs.orgmdpi.com |

| Biotechnological Methods | Sugars, Carbohydrates | Fermentation, Enzymatic Catalysis | Uses renewable feedstock, mild reaction conditions | Lower yields, complex purification | acs.org |

| Integrated Chemical Processes | Propylene, H2O2 | One-pot catalytic reaction | Reduced energy consumption, fewer reaction steps | Catalyst development, feedstock still fossil-based | acs.org |

Q & A

Q. What are the standard synthetic routes for preparing 1,2-Propanediol, sodium salt in laboratory settings?

- Methodological Answer : Common methods include:

- Electrolysis of sodium salts in 1,2-Propanediol cyclic carbonate, leveraging its high polarity and aprotic nature to facilitate ion dissociation .

- Enzymatic synthesis using ketoreductases (KREDs) or alcohol dehydrogenases (e.g., TBADH) in sodium phosphate buffer (pH 7.0), with cofactors like NAD+/NADP+ .

- Neutralization reactions between 1,2-Propanediol and sodium hydroxide, followed by solvent evaporation under controlled humidity to prevent hydration variability.

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of sodium ions and glycolic protons.

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., hydroxyl, sodium carboxylate).

- High-Performance Liquid Chromatography (HPLC) : For quantifying purity, especially when detecting trace solvents or byproducts .

- Thermogravimetric Analysis (TGA) : To assess hydration states and thermal stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound across studies?

- Methodological Answer : Discrepancies often arise from:

- Temperature variations : Solubility is temperature-dependent; ensure measurements align with standardized ranges (e.g., 233–313 K) .

- Hydration states : Specify the salt’s hydration level (e.g., anhydrous vs. hexahydrate), as this impacts solubility .

- Buffer composition : Use consistent ionic strength buffers (e.g., 25 mM sodium phosphate, pH 7.0) to minimize confounding variables .

- Cross-validation : Compare results across multiple techniques (e.g., gravimetric analysis vs. spectroscopic quantification).

Q. What role does this compound play in modulating lipid bilayer stability for drug delivery systems?

- Methodological Answer : The compound can act as a stabilizing agent in lipid bilayers by:

- Altering membrane fluidity through interactions with phospholipid headgroups (e.g., glycerophosphates) .

- Reducing phase separation in mixed lipid systems, as demonstrated in studies using sodium salts of dioleoyl-sn-glycero-3-phospho-rac-glycerol .

- Experimental design : Use differential scanning calorimetry (DSC) to monitor phase transitions and small-angle X-ray scattering (SAXS) to assess structural changes.

Q. How to design experiments to evaluate the electrochemical stability of this compound in energy storage applications?

- Methodological Answer : Key steps include:

- Cyclic voltammetry (CV) : To determine redox activity in aprotic solvents (e.g., 1,2-Propanediol cyclic carbonate) .

- Impedance spectroscopy : To measure ionic conductivity and interfacial resistance in sodium-ion battery prototypes.

- Long-term stability testing : Expose the salt to elevated temperatures (e.g., 60°C) and monitor decomposition via gas chromatography-mass spectrometry (GC-MS).

Q. What considerations are critical for using this compound in enzymatic assays?

- Methodological Answer : Ensure compatibility by:

- Buffer optimization : Use sodium pyrophosphate or phosphate buffers (pH 7.0–8.0) to maintain enzyme activity .

- Cofactor selection : Match NAD+/NADP+ requirements to the enzyme (e.g., KRED 23 vs. TBADH) .

- Substrate inhibition checks : Test for noncompetitive inhibition at high salt concentrations (e.g., >100 mM).

Data Contradiction Analysis

Q. How to address conflicting reports on the hygroscopicity of this compound?

- Methodological Answer : Contradictions may stem from:

- Environmental controls : Conduct experiments under controlled humidity (e.g., using desiccators or humidity chambers) .

- Hydration state documentation : Clearly report whether the salt is anhydrous, monohydrate, or hexahydrate .

- Comparative studies : Use dynamic vapor sorption (DVS) to quantify moisture uptake across relative humidity gradients.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.